“4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol” is a chemical compound with the CAS Number: 88267-97-4 . It has a molecular weight of 164.21 and its IUPAC name is 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol . The compound is solid in physical form .
The InChI code for “4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol” is 1S/C9H12N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H2,1H3,(H,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.
The compound “4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol” is a solid . It has a molecular weight of 164.21 . The compound’s InChI code is 1S/C9H12N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H2,1H3,(H,10,11,12) , which provides information about its molecular structure.
This compound is classified under quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. It is particularly noted for its role in medicinal chemistry, where it has been investigated for various therapeutic applications, including anticancer and antimicrobial activities . The specific molecular formula of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol is with a molecular weight of approximately 148.20 g/mol.
The synthesis of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol can be approached through several methods:
The molecular structure of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol consists of a fused ring system featuring:
The compound's stereochemistry may influence its biological activity; thus, understanding its conformation is crucial for predicting its interactions with biological targets.
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol can participate in various chemical reactions:
The physical and chemical properties of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol include:
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol has potential applications across various fields:
The tetrahydroquinazoline core of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol exhibits distinct stereoelectronic properties due to its non-aromatic, saturated 5,6,7,8-positions. X-ray crystallography studies of analogous tetrahydroquinazolines reveal that the cyclohexene ring adopts a half-chair conformation (puckering parameters: Q = 0.492 Å, θ = 129.7°) [9]. This non-planarity reduces ring rigidity compared to fully aromatic quinazolines, enhancing adaptability to enzyme binding pockets. The saturation also diminishes π-electron delocalization, altering electronic properties critical for bioactivity. For example, the reduced electron density at N1 and N3 decreases hydrogen-bond acceptor strength but improves solubility—a key factor in bioavailability [3] [8].
Table 1: Structural and Electronic Comparison of Quinazoline Scaffolds
Property | Tetrahydroquinazoline | Aromatic Quinazoline | Bioactivity Implications |
---|---|---|---|
Ring Geometry | Non-planar (half-chair conformation) | Planar | Enhanced binding to flexible enzyme pockets |
Conjugation | Partial saturation breaks π-conjugation | Fully conjugated system | Reduced DNA intercalation potential |
Electron Density (N1) | Lower | Higher | Weaker H-bond acceptance; altered kinase binding |
Lipophilicity (cLogP) | Lower (e.g., -0.3 to +0.5) | Higher (e.g., +1.5 to +3.0) | Improved aqueous solubility |
Polar Surface Area | Higher | Lower | Enhanced membrane permeability |
Data derived from [3] [9] [10]
Tetrahydroquinazolines exhibit reduced planarity and lower electron density in the pyrimidine ring compared to aromatic counterparts. This diminishes their ability to intercalate DNA but enhances selectivity for enzymes requiring adaptable ligands. For instance, kinase inhibitors like erlotinib (aromatic quinazoline) rely on planar geometry for ATP-mimicry, whereas tetrahydroquinazolines favor allosteric sites in phosphodiesterases (PDEs) or glucokinase (GK) [5] [8] [10]. The saturated ring also increases sp³ character, improving solubility—critical for formulations targeting CNS disorders [3].
The C4-methyl group introduces steric bulk that influences hydrophobic pocket binding. In glucokinase activators, C4-methyl analogs show 2–3-fold higher activity than unsubstituted derivatives due to van der Waals interactions with Val62 and Met210 residues [8]. Concurrently, the C2-hydroxyl group acts as a versatile H-bond donor/acceptor. Molecular docking of PDE7 inhibitors reveals that the hydroxyl forms:
The mutual electronic modulation between methyl (electron-donating) and hydroxyl (electron-withdrawing) groups creates a push-pull effect, polarizing the C2–N3 bond. This enhances electrophilicity at N3, facilitating interactions with nucleophilic serine or lysine residues in target enzymes [8] [10].
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